6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling.
Mechanism of Action
TAK-659 exerts its pharmacological effects by selectively inhibiting 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, which is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is involved in the activation of downstream signaling pathways, including the phosphoinositide 3-kinase (PI3K)/AKT pathway and the nuclear factor kappa B (NF-κB) pathway, which are important for the survival and proliferation of B-cells. Inhibition of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one by TAK-659 blocks these signaling pathways, leading to apoptosis of B-cells and inhibition of tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to be a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has demonstrated efficacy in inhibiting the growth of B-cell malignancies, including CLL and MCL. TAK-659 has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life. In animal studies, TAK-659 has been well-tolerated, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with potential applications in the treatment of B-cell malignancies. TAK-659 has also been shown to have favorable pharmacokinetic properties, making it a promising candidate for further development. However, there are also some limitations to the use of TAK-659 in lab experiments. For example, it may not be effective in all patients with B-cell malignancies, and further studies are needed to determine its optimal dosing and treatment duration.
Future Directions
There are several future directions for the study of TAK-659. Further preclinical studies are needed to determine its efficacy in the treatment of B-cell malignancies, as well as its potential applications in other diseases. Clinical trials are also needed to evaluate the safety and efficacy of TAK-659 in humans. In addition, there is a need for the development of new 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one inhibitors with improved selectivity and pharmacokinetic properties. Finally, the development of combination therapies that target multiple signaling pathways may provide a more effective approach to the treatment of B-cell malignancies.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 2-chlorophenylacetic acid with piperidine to form 2-(2-chlorophenyl)acetyl)piperidine. This intermediate is then reacted with tert-butyl isocyanide and 3-bromo-5-chloropyridazine to form TAK-659. The final product is obtained after purification by column chromatography.
Scientific Research Applications
TAK-659 has been studied for its potential applications in scientific research, particularly in the field of oncology. 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one is a key mediator of B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. Inhibition of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). TAK-659 has been shown to be a potent and selective inhibitor of 6-Tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one, with potential applications in the treatment of these and other B-cell malignancies.
properties
IUPAC Name |
6-tert-butyl-2-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c1-21(2,3)18-8-9-19(26)25(23-18)16-10-12-24(13-11-16)20(27)14-15-6-4-5-7-17(15)22/h4-9,16H,10-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWGXYISVEHBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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